6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine
Description
Structural and Functional Significance
Applications in Drug Discovery
Though excluded from safety/dosage discussions, the compound’s mechanistic roles include:
Properties
IUPAC Name |
6-chloro-N-[(2,4-difluorophenyl)methyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3/c12-10-3-4-11(17-16-10)15-6-7-1-2-8(13)5-9(7)14/h1-5H,6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGGSQDFYCNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
6-Chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H9ClF2N4
- Molecular Weight : 270.67 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
- Receptors : It is hypothesized to modulate receptor activity, particularly in neurotransmission and inflammatory processes.
Anti-inflammatory Activity
Research indicates that derivatives of pyridazine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | COX-2 |
| Celecoxib | 0.04 ± 0.01 | COX-2 |
Cytotoxicity Studies
In vitro cytotoxicity studies have demonstrated that certain pyridazine derivatives exhibit low cytotoxic effects while maintaining potent biological activity. This profile makes them attractive candidates for drug development.
Structure-Activity Relationships (SAR)
The SAR analysis reveals that the presence of halogen substituents (such as chlorine and fluorine) on the aromatic ring enhances the biological activity of pyridazine derivatives. The 2,4-difluorobenzyl group significantly increases the lipophilicity and receptor binding affinity.
Case Studies
-
In Vivo Models : In a rat model for adjuvant arthritis, a similar compound demonstrated significant anti-inflammatory effects with an effective dose (ED50) lower than traditional NSAIDs.
Study Compound ED50 (mg/kg) Adjuvant Arthritis This compound TBD Indomethacin Indomethacin 9.17 - Mechanistic Studies : Detailed mechanistic studies have shown that compounds with similar structures can inhibit nitric oxide synthase (iNOS), contributing to their anti-inflammatory effects.
Comparison with Similar Compounds
Key Findings :
- Halogen Position and Type : In a study comparing benzyl-substituted pyridazines, replacing the 2,4-dichlorobenzyl group (compound 1 ) with a 2,4-difluorobenzyl group (compound 6e ) resulted in slightly reduced activity. Conversely, substituting with a 4-chlorobenzyl group (compound 6d ) led to significantly diminished activity, underscoring the critical role of halogen positioning (2- and 4-positions) for optimal efficacy .
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy-substituted analogs (e.g., 6-methoxy-N-(4-nitrophenyl)pyridazin-3-amine, 13 ) exhibit lower melting points (123–125°C) compared to chloro derivatives (e.g., 6-chloro-N-(4-nitrophenyl)pyridazin-3-amine, 12 , m.p. 182–183°C), suggesting differences in crystallinity and solubility influenced by substituent electronic properties .
Physicochemical Properties
Table 1: Comparison of Pyridazine Derivatives
Structural and Crystallographic Insights
Pharmacological Relevance
- Dopamine Agents : Analogs such as N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine show applications in dopamine receptor targeting, though structural variations (e.g., trifluoromethyl vs. chloro groups) modulate selectivity .
Preparation Methods
Synthetic Route for 3-Amino-6-chloropyridazine
- Starting Material: 3,6-dichloropyridazine
- Reagent: Ammoniacal liquor (ammonia source)
- Solvent: Dimethylformamide (DMF), sometimes mixed with acetonitrile
- Reaction Conditions: Heating at 30–180 °C for 5–26 hours, typically around 100–150 °C
- Purification: Evaporation of solvent, recrystallization, and silica gel column chromatography
- Yield: 89–96%
- Purity: Approximately 98.7% by gas chromatography
- Example Reaction:
| Parameter | Embodiment 1 | Embodiment 4 | Embodiment 5 |
|---|---|---|---|
| 3,6-Dichloropyridazine | 2.98 g (20 mmol) | 14.90 g (100 mmol) | 29.80 g (200 mmol) |
| Ammoniacal liquor | 2.10 g (60 mmol) | 10.52 g (300 mmol) | 10.52 g (300 mmol) |
| Solvent | 30 mL DMF | 200 mL DMF | 350 mL DMF + 200 mL acetonitrile |
| Temperature | 100 °C | 130 °C | 150 °C |
| Reaction time | 9 hours | 7 hours | 6 hours |
| Yield (%) | 90.63 | 95.70 | 89.25 |
| Purification | Recrystallization + chromatography | Recrystallization + chromatography | Recrystallization + chromatography |
This method benefits from readily available starting materials, mild reaction conditions, ease of handling, and high product purity.
The next key step in the preparation of this compound involves the introduction of the 2,4-difluorobenzyl group onto the amino-substituted pyridazine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Recent literature on related pyridazine derivatives indicates the use of palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to attach difluorobenzyl groups to pyridazine cores.
Typical Reagents and Conditions:
- Palladium catalysts such as Pd(PPh3)4 or Pd2(dba)3 with appropriate ligands (e.g., Xantphos, S-Phos)
- Base: Cesium carbonate (Cs2CO3) or potassium acetate (KOAc)
- Solvents: Dry DMF or dioxane-water mixtures
- Temperature: 80–120 °C
- Reaction time: 4–24 hours
-
- Preparation of boronate esters (e.g., via bis(pinacolato)diboron) of the pyridazine intermediate.
- Coupling with 2,4-difluorobenzyl halides (bromides or chlorides).
- Acidic or basic workup to yield the final amine-substituted product.
Yields: Moderate to good (approximately 50–66%)
| Step | Reagents & Conditions | Yield (%) |
|---|---|---|
| (a) Pd2(dba)3, Xantphos, Cs2CO3, dry DMF, 120 °C, 8 h | 65.9 | |
| (b) Bis(pinacolato)diboron, Pd(dppf)Cl2, Cs2CO3, dioxane, 100 °C, 4 h | - | |
| (c) 2,5-difluorobenzyl bromide, Pd(PPh3)4, Cs2CO3, dioxane:H2O (5:1), 80 °C, 4 h | 48.6 |
(Note: While the example is for 2,5-difluorobenzyl, the methodology applies similarly to 2,4-difluorobenzyl substitution).
Amide Bond Formation
The final step involves coupling the amino group on the pyridazine with the difluorobenzyl moiety to form the N-substituted amine. This can be achieved using peptide coupling reagents such as PyBop in the presence of bases like DIPEA.
-
- PyBop, DIPEA, appropriate solvent (e.g., DMF)
- Room temperature to mild heating for several hours
Outcome: Formation of the target compound this compound with high selectivity and purity.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Amination of 3,6-dichloropyridazine | 3,6-dichloropyridazine | Ammonia, DMF, 100–150 °C, 6–9 h | 3-amino-6-chloropyridazine | 89–96 | Recrystallization and chromatography |
| 2. Preparation of boronate ester | 3-amino-6-chloropyridazine | Bis(pinacolato)diboron, Pd catalyst, base | Boronate ester intermediate | - | Precursor for Suzuki coupling |
| 3. Suzuki coupling with 2,4-difluorobenzyl bromide | Boronate ester intermediate | Pd catalyst, Cs2CO3, dioxane:H2O, 80–120 °C | This compound | ~50–66 | Cross-coupling step |
| 4. Amide bond formation | Amino intermediate and benzylamine derivative | PyBop, DIPEA, DMF, mild heating | Final target compound | High | Final purification step |
Research Findings and Notes
- The amination step of 3,6-dichloropyridazine is robust, scalable, and provides high purity product with straightforward purification.
- The Suzuki-Miyaura coupling methodology is versatile and allows for selective introduction of difluorobenzyl groups, albeit with moderate yields that can be optimized by ligand and catalyst choice.
- The final coupling step using peptide coupling reagents ensures the formation of the N-substituted amine linkage without affecting the chloro substituent.
- The crystal structure analysis of related pyridazine derivatives shows planar pyridazine rings and potential intramolecular hydrogen bonding, which can influence reactivity and purification.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 6-chloro-N-(2,4-difluorobenzyl)pyridazin-3-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 3,6-dichloropyridazine and 2,4-difluorobenzylamine. Optimal conditions include using polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically yields >90% purity. Reaction efficiency depends on the stoichiometric ratio of reagents and exclusion of moisture .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Methodology : Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and bonding.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (using programs like SHELXL or ORTEP-3) to resolve stereoelectronic effects, particularly the orientation of the difluorobenzyl group relative to the pyridazine ring .
Q. What preliminary biological activities have been reported for this compound, and which enzymatic targets are implicated?
- Methodology : In vitro assays suggest anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition (IC₅₀ pending validation). Comparative studies with celecoxib (IC₅₀ = 0.04 µM) highlight its potential as a lead compound. Fluorine atoms enhance binding affinity to hydrophobic enzyme pockets, as shown in molecular docking simulations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, benzyl group variations) affect bioactivity in structure-activity relationship (SAR) studies?
- Methodology : SAR analysis reveals:
- Halogen effects : Chlorine at position 6 increases metabolic stability, while fluorine atoms on the benzyl group improve lipophilicity (logP ~2.8) and blood-brain barrier permeability.
- Benzyl substituents : 2,4-Difluorobenzyl enhances COX-2 selectivity over 2,6-difluoro analogs (tested in rat adjuvant arthritis models) .
- Experimental design : Parallel synthesis of analogs followed by enzymatic inhibition assays and pharmacokinetic profiling (e.g., microsomal stability tests).
Q. What in vivo models are suitable for evaluating the anti-inflammatory efficacy of this compound, and how do results compare to in vitro data?
- Methodology :
- Adjuvant-induced arthritis in rats : Dose-dependent reduction in paw swelling (ED₅₀ determination) with histopathological validation.
- Mechanistic studies : Measurement of prostaglandin E₂ (PGE₂) and nitric oxide (NO) levels in serum to confirm COX-2 and iNOS inhibition. Discrepancies between in vitro IC₅₀ and in vivo efficacy often arise due to bioavailability differences, requiring PK/PD modeling .
Q. How can researchers resolve contradictions in cytotoxicity data across studies?
- Methodology : Discrepancies may stem from:
- Cell line variability : Test in multiple lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes).
- Assay conditions : Standardize MTT/WST-1 protocols (e.g., incubation time, serum concentration). A 2024 study reported CC₅₀ > 50 µM in non-cancerous cells, but conflicting data from cancer cell lines suggest context-dependent toxicity .
Q. What computational tools are recommended for studying the interaction of this compound with COX-2 or other targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses.
- Molecular dynamics (MD) simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities. Key residues (e.g., Tyr385, Val523 in COX-2) are critical for interaction .
Methodological Considerations
Q. What strategies optimize the compound’s solubility and bioavailability for preclinical studies?
- Methodology :
- Salt formation : Hydrochloride salts improve aqueous solubility.
- Nanoformulation : Encapsulation in PLGA nanoparticles enhances oral bioavailability.
- Prodrug design : Esterification of the amine group for sustained release .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
